8-Chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione
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Overview
Description
8-Chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione is a chemical compound that belongs to the purine family It is characterized by the presence of a chloro group at the 8th position, two methyl groups at the 1st and 3rd positions, and an oxiran-2-ylmethyl group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,3-dimethylxanthine.
Chlorination: The 8th position of 1,3-dimethylxanthine is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus oxychloride.
Epoxidation: The resulting 8-chloro-1,3-dimethylxanthine is then reacted with an epoxidizing agent, such as m-chloroperbenzoic acid, to introduce the oxiran-2-ylmethyl group at the 7th position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 8th position can be substituted by nucleophiles such as amines or thiols.
Epoxide Ring Opening: The oxiran-2-ylmethyl group can undergo ring-opening reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, primary amines, or thiols are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Epoxide Ring Opening: Reagents such as water, alcohols, or amines are used under acidic or basic conditions to facilitate the ring-opening.
Major Products
Nucleophilic Substitution: Substituted purine derivatives with various functional groups at the 8th position.
Epoxide Ring Opening: Hydroxyalkyl or aminoalkyl derivatives of the purine compound.
Scientific Research Applications
8-Chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an analgesic and anti-inflammatory agent due to its ability to inhibit specific enzymes and receptors.
Pharmacology: The compound is investigated for its effects on various biological pathways, including its role as a phosphodiesterase inhibitor.
Biochemistry: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound’s derivatives are explored for their potential use in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione involves the inhibition of specific enzymes and receptors. It acts as an antagonist to the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and inhibits phosphodiesterases (PDEs) 4B and 7A . This dual inhibition leads to its analgesic and anti-inflammatory effects by modulating pain and inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
8-Methoxy-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione: Similar structure with a methoxy group instead of a chloro group.
1,3-Dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione: Lacks the chloro group at the 8th position.
Uniqueness
8-Chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione is unique due to the presence of the chloro group, which enhances its reactivity and potential biological activity. The combination of the chloro and oxiran-2-ylmethyl groups contributes to its distinct pharmacological profile and makes it a valuable compound for research and development.
Properties
IUPAC Name |
8-chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O3/c1-13-7-6(8(16)14(2)10(13)17)15(9(11)12-7)3-5-4-18-5/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALJPBUMHBYGDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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